molecular formula C22H19NO B4950962 4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol

4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol

Cat. No.: B4950962
M. Wt: 313.4 g/mol
InChI Key: FKDPHIMUUUUBNE-UHFFFAOYSA-N
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Description

4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol is a complex polycyclic compound. It is characterized by its unique structure, which includes a tetracyclic core with multiple fused rings and a phenolic group. This compound is of interest in various fields of research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(11-Azatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of appropriate precursors under specific conditions to form the tetracyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenolic group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can introduce various functional groups to the phenolic ring.

Scientific Research Applications

4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol has several scientific research applications:

    Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism of action of 4-(11-Azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The tetracyclic core may also interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(11-Azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene): Another polycyclic compound with a similar tetracyclic core but different substituents.

    N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: A related compound with a triazatetracyclic structure.

Uniqueness

4-(11-Azatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol is unique due to its specific combination of a tetracyclic core and a phenolic group

Properties

IUPAC Name

4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)23-22/h1-6,8-13,18-19,22-24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDPHIMUUUUBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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